2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate
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Overview
Description
2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate is an organic compound with the chemical formula C17H29NO4. It is a solid, potentially appearing as white or pale yellow crystals, depending on specific experimental conditions . This compound belongs to the class of azaspiro compounds, which are characterized by a spiro-connected nitrogen-containing ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 8-ethyl 2-azaspiro[45]decane-2,8-dicarboxylate typically involves multiple stepsCommon reagents used in these reactions include tert-butyl alcohol, ethyl bromide, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction could produce alcohols, and substitution reactions might introduce new functional groups such as halides or amines .
Scientific Research Applications
2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism by which 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate exerts its effects is not fully understood. its molecular structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions could modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate, including:
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
- 8-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of tert-butyl and ethyl groups attached to the spirocyclic core.
Properties
Molecular Formula |
C17H29NO4 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate |
InChI |
InChI=1S/C17H29NO4/c1-5-21-14(19)13-6-8-17(9-7-13)10-11-18(12-17)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3 |
InChI Key |
UBSBRZXAXWQMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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